Absolute Stereochemical Identity Confirmed as the Inactive S-Enantiomer
(S)-Dehydro Venlafaxine is unequivocally identified as the inactive S-enantiomer of Dehydro Venlafaxine. This is in direct contrast to the pharmacologically active R-enantiomer of the parent drug Venlafaxine, which exhibits dual SERT/NET inhibition. The S-enantiomer's inactivity ensures it does not interfere with the pharmacological assay when used as an impurity standard .
| Evidence Dimension | Pharmacological Activity / Stereochemistry |
|---|---|
| Target Compound Data | Inactive S-enantiomer of Dehydro Venlafaxine . |
| Comparator Or Baseline | R-(-)-Venlafaxine inhibits both norepinephrine and serotonin reuptake; S-(+)-Venlafaxine inhibits only serotonin reuptake [1]. |
| Quantified Difference | Target compound is inactive; comparators (Venlafaxine enantiomers) are active at SERT/NET. |
| Conditions | In vitro pharmacological assays / chiral chromatography. |
Why This Matters
This ensures analytical selectivity; the standard does not produce a false-positive response in activity-based detection methods.
- [1] Hancu G, Lupu D, Milan A, Budău M, Barabás-Hajdu E. Enantioselective analysis of venlafaxine and its active metabolites: A review on the separation methodologies. Biomed Chromatogr. 2020;34(7):e4874. doi:10.1002/bmc.4874. View Source
